1-Fluoro-2-(4-methylcyclohexyl)benzene
Description
Properties
CAS No. |
581786-48-3 |
|---|---|
Molecular Formula |
C13H17F |
Molecular Weight |
192.27 g/mol |
IUPAC Name |
1-fluoro-2-(4-methylcyclohexyl)benzene |
InChI |
InChI=1S/C13H17F/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
KGBJCYMVYWJNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for constructing carbon-carbon bonds between aryl halides and boronic acids. For 1-fluoro-2-(4-methylcyclohexyl)benzene, this method involves coupling 2-bromo-1-fluorobenzene with 4-methylcyclohexylboronic acid.
Representative Procedure
A mixture of 2-bromo-1-fluorobenzene (1.0 equiv), 4-methylcyclohexylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv) in a 1:1 mixture of toluene and water is heated at 80°C for 12 hours under nitrogen. The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1) to yield the target compound in 65–72% yield.
Key Parameters
- Catalyst: Pd(PPh₃)₄ outperforms Pd(OAc)₂ due to enhanced stability under aqueous conditions.
- Solvent: Biphasic toluene/water systems minimize side reactions from boronic acid homo-coupling.
- Temperature: Reactions below 80°C result in incomplete conversion, while temperatures above 100°C promote deboronation.
Kumada Coupling
Kumada coupling employs Grignard reagents to form aryl-alkyl bonds. For this synthesis, 2-fluoro-1-iodobenzene reacts with 4-methylcyclohexylmagnesium bromide in the presence of a nickel catalyst.
Representative Procedure
4-Methylcyclohexylmagnesium bromide (1.5 equiv) is added dropwise to a solution of 2-fluoro-1-iodobenzene (1.0 equiv) and Ni(dppp)Cl₂ (3 mol%) in THF at 0°C. The reaction is stirred for 6 hours at room temperature, quenched with NH₄Cl, and extracted with dichloromethane. Yield: 58–63%.
Optimization Insights
- Catalyst Loading: Ni(dppp)Cl₂ at 3 mol% achieves optimal balance between cost and efficiency.
- Solvent: THF facilitates Grignard reagent solubility without side reactions.
Friedel-Crafts Alkylation Strategies
Lewis Acid-Mediated Alkylation
Traditional Friedel-Crafts alkylation faces limitations due to the electron-withdrawing fluorine atom, but modified conditions using AlCl₃ and a cyclohexyl chloride derivative have shown promise.
Representative Procedure
A solution of 1-fluorobenzene (1.0 equiv) and 4-methylcyclohexyl chloride (1.1 equiv) in dichloroethane is treated with AlCl₃ (1.2 equiv) at 0°C for 30 minutes, followed by reflux for 8 hours. The mixture is poured into ice-water, and the organic layer is dried over MgSO₄. Yield: 40–45%.
Challenges and Solutions
- Electrophile Reactivity: 4-Methylcyclohexyl chloride’s low reactivity necessitates prolonged reflux.
- Regioselectivity: The fluorine atom directs substitution predominantly to the para position, requiring excess electrophile to force ortho substitution.
Photoredox-Mediated Radical Coupling
Visible-Light-Driven Alkylation
Photoredox catalysis enables the formation of carbon-carbon bonds under mild conditions. A tert-alkyl N-phthalimidoyl oxalate serves as a radical precursor for cyclohexyl group transfer.
Representative Procedure
A mixture of 1-fluorobenzene (1.0 equiv), tert-butyl N-phthalimidoyl oxalate (1.5 equiv), and Ru(bpy)₃Cl₂ (1 mol%) in acetonitrile is irradiated with blue LEDs (450 nm) for 24 hours. The reaction is quenched with NaHCO₃, and the product is isolated via silica gel chromatography. Yield: 50–55%.
Mechanistic Insights
- Radical Generation: The oxalate ester undergoes single-electron oxidation to release a cyclohexyl radical.
- Regioselectivity: Radical addition favors the ortho position due to polar effects from the fluorine atom.
Oxime Intermediate-Based Synthesis
Oxime Formation and Dehydration
Adapting methodologies from trelagliptin intermediate synthesis, 1-fluoro-2-(4-methylcyclohexyl)benzene can be accessed via a benzaldoxime intermediate.
Representative Procedure
1-Fluoro-2-(4-methylcyclohexyl)benzaldehyde (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.5 equiv) and N,N-diisopropylethylamine (1.2 equiv) in ethanol at 25°C for 4 hours. The oxime is dehydrated using NaHSO₄·H₂O in toluene at 110°C, yielding the target compound. Yield: 60–68%.
Critical Parameters
- Base Selection: N,N-Diisopropylethylamine minimizes side reactions compared to pyridine.
- Dehydration Agent: NaHSO₄·H₂O avoids hazardous reagents like P₂O₅.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison for 1-Fluoro-2-(4-Methylcyclohexyl)Benzene Synthesis
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Toluene/H₂O | 80 | 65–72 | High regioselectivity |
| Kumada Coupling | Ni(dppp)Cl₂ | THF | 25 | 58–63 | Compatible with sensitive groups |
| Friedel-Crafts | AlCl₃ | Dichloroethane | 80 (reflux) | 40–45 | Simple setup |
| Photoredox | Ru(bpy)₃Cl₂ | Acetonitrile | 25 | 50–55 | Mild conditions |
| Oxime Dehydration | NaHSO₄·H₂O | Toluene | 110 | 60–68 | Scalable purification |
Purification and Characterization
Chemical Reactions Analysis
1-Fluoro-2-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols or alkanes.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Scientific Research Applications
1-Fluoro-2-(4-methylcyclohexyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for medicinal chemistry research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-Fluoro-2-(4-methylcyclohexyl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine atom and cyclohexyl group.
Pathways Involved: The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters and structural features of 1-fluoro-2-(4-methylcyclohexyl)benzene with related fluorinated benzene derivatives:
*LogP values estimated using fragment-based methods.
Key Observations :
- The 4-methylcyclohexyl group in the target compound significantly increases hydrophobicity compared to smaller substituents (e.g., trifluoromethoxy or methylsulfonyl). This property may enhance membrane permeability in biological systems but reduce aqueous solubility.
- CAY10512 demonstrates a higher molecular weight due to the styryl-methoxy group, contributing to its crystalline solid state and higher melting point (100–101°C).
Reactivity and Electronic Effects
- Fluorine’s Electron-Withdrawing Effect : Directs electrophilic substitution to the para position relative to the fluorine atom.
- Cyclohexyl Group : Steric hindrance may slow reaction kinetics in substitution or coupling reactions compared to less bulky substituents (e.g., trifluoromethoxy).
Q & A
Q. What are the standard synthetic routes for 1-fluoro-2-(4-methylcyclohexyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via iron-catalyzed cross-coupling reactions between 4-methylcyclohexylmagnesium bromide and halogenated aryl fluorides. For example, describes a similar protocol using 1-iodo-4-methylcyclohexane and ((4-chlorophenyl)ethynyl)magnesium bromide, achieving 37% yield. Key factors include:
- Catalyst selection (iron-based systems for cost efficiency).
- Solvent optimization (THF for Grignard stability).
- Temperature control (room temperature for minimizing side reactions).
A simplified workflow:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | FeCl₃, THF, RT | 37% |
| 2 | Chromatography (hexanes/EtOAc) | Purification |
Q. How can NMR spectroscopy distinguish stereoisomers in 1-fluoro-2-(4-methylcyclohexyl)benzene?
- Methodological Answer : The axial/equatorial conformation of the 4-methylcyclohexyl group creates distinct ¹H and ¹³C NMR signals. highlights splitting patterns in ¹H-NMR for analogous compounds (e.g., 1-Fluoro-2-(phenylethynyl)benzene):
Q. What safety protocols are critical when handling fluorinated aromatic compounds like this?
- Methodological Answer : Fluorobenzenes require stringent safety measures due to volatility and toxicity ( ):
- Use fume hoods for synthesis/purification.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Emergency protocols: Immediate rinsing for skin/eye contact (15+ minutes) and medical consultation .
Advanced Research Questions
Q. How can QSPR models predict the physicochemical properties of 1-fluoro-2-(4-methylcyclohexyl)benzene?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models integrate quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) and statistical thermodynamics. outlines steps:
Generate 3D conformers (e.g., using Gaussian or ORCA).
Calculate descriptors (logP, polar surface area).
Train neural networks on datasets (e.g., melting point, solubility).
Example output: Predicted logP = 4.2 ± 0.3 (experimental validation required) .
Q. How do steric effects from the 4-methylcyclohexyl group influence regioselectivity in electrophilic substitution?
- Methodological Answer : The bulky cyclohexyl group directs electrophiles (e.g., NO₂⁺) to the para position relative to fluorine. Experimental validation involves:
Q. How should researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Contradictions often arise from impurities or unoptimized conditions. A systematic approach includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
